molecular formula C9H9N3O2 B2513950 Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-82-0

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B2513950
CAS RN: 619306-82-0
M. Wt: 191.19
InChI Key: HYUFVJBUUUVJOG-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has been used in the preparation of antitumor pyrazolopyrimidine compounds . It is a promising medical pharmacophore in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases . The IUPAC name for this compound is ethyl pyrazolo [1,5-a]pyrimidine-5-carboxylate .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . Another method involves a stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate can be represented by the InChI code: 1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate include site-selective cross-coupling reactions . These reactions involve the regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate include a molecular weight of 191.19 . The compound is a solid at room temperature .

Mechanism of Action

Target of Action

Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the Pyrazolo[1,5-a]pyrimidines family . These compounds have been found to have a high impact in medicinal chemistry . .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may interact with various biochemical pathways.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate include hazard statements H302, H315, H319, H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The promising results from the synthesis and applications of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Future research could focus on exploring new synthesis methods and potential applications of this compound in the treatment of various diseases.

properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFVJBUUUVJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

A suspension of 7-chloro-pyrazolo-[1,5-a]-pyrimidine-5-carboxylic acid ethyl ester (15.0 g), sodium acetate (6.54 g), and 10% palladium on carbon (665 mg) in ethyl acetate-ethanol (1-1.50 mL) was stirred under a hydrogen atmosphere. After the completion of the reaction, the reactant was filtered, and concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with water, aqueous baking soda, and brine, dried with sodium sulfate, and concentrated in vacuo. The yellow residue was recrystallized to yield a light yellow needle crystal (9.9 g, 78%). mp:114-115° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
665 mg
Type
catalyst
Reaction Step One
Name
ethyl acetate ethanol
Quantity
1.25 (± 0.25) mL
Type
solvent
Reaction Step One
Yield
78%

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